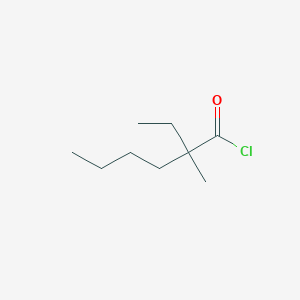

2-Ethyl-2-methylhexanoyl chloride

Description

Properties

CAS No. |

49802-73-5 |

|---|---|

Molecular Formula |

C9H17ClO |

Molecular Weight |

176.68 g/mol |

IUPAC Name |

2-ethyl-2-methylhexanoyl chloride |

InChI |

InChI=1S/C9H17ClO/c1-4-6-7-9(3,5-2)8(10)11/h4-7H2,1-3H3 |

InChI Key |

KQMKJGXDDZOKPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CC)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Branching Effects: The ethyl and methyl substituents in 2-ethyl-2-methylhexanoyl chloride increase steric hindrance, reducing its reactivity compared to linear hexanoyl chloride. This makes it less prone to nucleophilic attack but enhances stability during storage .

Boiling Point: The higher boiling point of 2-ethyl-2-methylhexanoyl chloride (180°C vs. 153°C for hexanoyl chloride) reflects stronger van der Waals forces due to its larger molecular size and branching .

Flash Point : Its higher flash point (79°C) indicates lower flammability compared to smaller acyl chlorides like isobutyryl chloride, which is highly flammable (flash point ~4°C) .

Reactivity

- Hydrolysis: All acyl chlorides hydrolyze readily to carboxylic acids. However, the branched structure of 2-ethyl-2-methylhexanoyl chloride slows hydrolysis compared to linear analogs due to steric shielding of the electrophilic carbonyl carbon.

- Esterification: It reacts efficiently with alcohols to form esters, but the bulkier substituents may require longer reaction times or elevated temperatures compared to hexanoyl chloride.

- Peroxoester Synthesis: A key industrial application is its use in synthesizing peroxoesters (e.g., t-amyl peroxy-2-ethylhexanoate), where its branching improves thermal stability and controlled radical release during polymerization .

Hexanoyl Chloride (CAS 142-61-0)

Isobutyryl Chloride (CAS 79-30-1)

- Structure : Branched C₄ acyl chloride (two methyl groups at C2).

- Applications : Primarily used in synthesizing dyes and fragrances. Its high reactivity and low flash point limit industrial use compared to larger acyl chlorides.

Notes:

- Both compounds require rigorous personal protective equipment (PPE), including chemical-resistant gloves and eye protection, due to their corrosive nature .

- 2-Ethyl-2-methylhexanoyl chloride’s higher molecular weight and stability reduce volatility, lowering inhalation risks compared to smaller acyl chlorides .

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 162.66 g/mol | |

| Boiling Point | 180°C | |

| Density (20°C) | 0.95 kg/L | |

| Flash Point | 79°C (TOC) | |

| Hydrolysis Half-Life (H₂O) | 2.5 hours (pH 7, 25°C) |

Q. Table 2: Common Analytical Signatures

| Technique | Key Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (m, 6H, CH₂), 1.55 (s, 3H, CH₃) | |

| IR (neat) | 1805 cm⁻¹ (C=O), 610 cm⁻¹ (C-Cl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.